3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential pharmacological activities and applications in medicinal chemistry. This compound belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. The compound's structure features a phenyl group and two dimethylpyrazole moieties, which contribute to its unique chemical properties.
The synthesis of 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde can be traced back to various synthetic methodologies involving pyrazole derivatives. Pyrazoles are classified as five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is a derivative of both pyrazole and aldehyde functionalities, making it a key interest in the field of organic synthesis and medicinal chemistry.
The synthesis of 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde typically involves several steps:
The yield and purity of the synthesized compound are typically confirmed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .
The molecular structure of 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde can be represented as follows:
This structure includes:
The compound exhibits specific bond angles and torsion angles that influence its reactivity and interactions with biological targets. Crystallographic studies may reveal detailed geometric parameters such as bond lengths and angles, which are crucial for understanding its chemical behavior .
3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde can participate in various chemical reactions:
These reactions are typically monitored via NMR spectroscopy or TLC to assess product formation and purity .
The mechanism of action for compounds like 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde often involves interactions with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications on the pyrazole ring can significantly affect these interactions, leading to varied pharmacological profiles .
The physical properties of 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde include:
Chemical properties include:
Analytical techniques such as Infrared Spectroscopy (IR) can provide insights into functional groups present within the compound .
The applications of 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde extend into various fields:
Pyrazole derivatives have evolved from synthetic curiosities to indispensable pharmacophores in drug discovery. The first reported pyrazole synthesis by Ludwig Knorr in 1883 (via condensation of β-diketones with hydrazines) laid the foundation for systematic exploration of this heterocycle [5]. By the mid-20th century, pyrazole-containing compounds like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) entered clinical use, demonstrating the therapeutic relevance of this scaffold. Contemporary drugs exemplify structural diversification:
Table 1: Clinically Approved Pyrazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole sulfonamide |
Rimonabant | Anti-obesity | 1,2,4-Trisubstituted pyrazole |
Crizotinib | Anticancer (ALK inhibitor) | 2-Aminopyrazole core |
Edaravone | Antioxidant (neuroprotectant) | 1,3-Dimethylpyrazole derivative |
The structural plasticity of pyrazole enables tailored pharmacokinetic properties. For instance, introducing methyl groups (e.g., 1,3-dimethyl substitution) enhances metabolic stability by blocking oxidative metabolism at ring positions [5] [7].
Bipyrazole systems—two conjoined pyrazole rings—exhibit enhanced bioactivity due to:
Recent studies demonstrate potent antimicrobial activity in Schiff base derivatives of bipyrazole carbaldehydes against S. aureus and E. coli (MIC = 8–32 µg/mL) [3]. In oncology, bipyrazole hybrids inhibit tyrosine kinases (e.g., FGFR) by occupying the ATP-binding cleft, with compound 4 ( [6]) showing IC₅₀ = 5.18 µM against FGFR. The 1,3-dimethyl substitution in bipyrazoles specifically reduces steric clashes in kinase hinge regions, as confirmed by molecular docking studies [6].
Table 2: Bioactivity of Representative Bipyrazole Compounds
Compound Class | Target Activity | Potency (IC₅₀/MIC) | Key Structural Motif |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidine-bipyrazole | FGFR inhibition | 5.18 µM | 3,5-Dimethylpyrazole linkage |
N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine | Antimicrobial | 8–32 µg/mL | Bipyrazole Schiff base |
5-Imidazopyrazole-polyhydroquinoline | Antimalarial | <1 µM | Bipyrazole-azole hybrid |
This bipyrazole carbaldehyde (PubChem CID: 7176228 [1]) integrates three design elements critical for bioactivity:
Synthetic accessibility via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one yields the 4-carbaldehyde precursor [4]. Subsequent Suzuki coupling or cyclocondensation installs the 1,3-dimethylpyrazolyl moiety, as demonstrated in antimicrobial derivatives [2]. The compound’s bipyrazole architecture positions it as a versatile intermediate for generating:
Table 3: Synthetic Routes to Bipyrazole Carbaldehydes
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Vilsmeier-Haack formylation | POCl₃/DMF, 80°C | 60–75% | Direct C4-formylation |
Cyclocondensation | Hydrazine + 1,3-dicarbonyl, Δ | 50–88% | Regioselective pyrazole fusion |
Suzuki-Miyaura coupling | Pd(0)/aryl boronic acid | 65–82% | Biaryl linkage formation |
Future research should explore structure-activity relationships (SAR) of C4-aldehyde derivatives and evaluate their metabolic stability in microsomal assays. The scaffold’s potential in multitarget therapies (e.g., antimicrobial-antioxidant hybrids) remains underexploited [7] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8